molecular formula C19H19BrN2O3 B2363383 3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 905659-26-9

3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide

Cat. No. B2363383
CAS RN: 905659-26-9
M. Wt: 403.276
InChI Key: PTMFKUHLBTVSEK-UHFFFAOYSA-N
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Description

3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a derivative of benzamide and is known for its unique chemical structure and properties.

Scientific Research Applications

Synthesis and Characterization

  • A study by Cheng De-ju (2014) discusses the synthesis of N-allyl-4-piperidyl benzamide derivatives, involving processes like elimination reaction, reduction reaction, and bromization, which are crucial in the synthesis of compounds similar to 3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide (Cheng De-ju, 2014).
  • H. Bi (2014) provides insights into the preparation and characterization of related benzamide derivatives, emphasizing the importance of 1 H NMR, 13 C NMR, and MS in characterizing such compounds (H. Bi, 2014).

Biological Activity

  • Another study by H. Bi (2015) explores the synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives, highlighting the testing of biological activity of the products, a relevant aspect in the research of compounds like this compound (H. Bi, 2015).

Pharmaceutical Research

  • T. Högberg et al. (1990) conducted a study on the synthesis and antidopaminergic properties of certain benzamide derivatives, which is relevant for understanding the potential pharmaceutical applications of similar compounds (T. Högberg et al., 1990).

Chemical Interactions

  • A. Saeed et al. (2020) investigated the intermolecular interactions in antipyrine-like derivatives, including benzamides. Their findings on X-ray structure, Hirshfeld surface analysis, and DFT calculations provide insights into the chemical behavior of similar compounds (A. Saeed et al., 2020).

Heparanase Inhibitors

  • Research by Yong-Jiang Xu et al. (2006) on N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides as heparanase inhibitors provides context for the potential medical applications of similar benzamide derivatives (Yong-Jiang Xu et al., 2006).

Neuroleptic Activity

  • The study of benzamides for neuroleptic activity by S. Iwanami et al. (1981) is significant for understanding the therapeutic potential of related compounds (S. Iwanami et al., 1981).

properties

IUPAC Name

3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3/c1-2-25-17-8-6-16(7-9-17)22-12-15(11-18(22)23)21-19(24)13-4-3-5-14(20)10-13/h3-10,15H,2,11-12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMFKUHLBTVSEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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